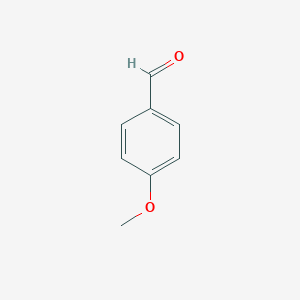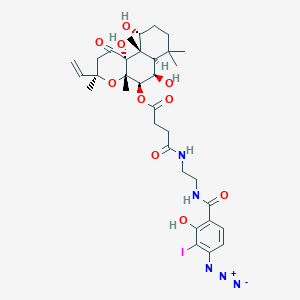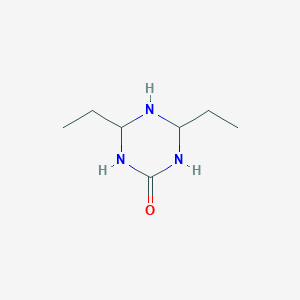![molecular formula C15H17N B044348 N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine CAS No. 118762-02-0](/img/structure/B44348.png)
N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine, also known as BMMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BMMA is a tertiary amine that has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of chemistry and biology. In
Mecanismo De Acción
N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine acts as an irreversible inhibitor of monoamine oxidase (MAO), an enzyme that plays a critical role in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine binds covalently to the active site of MAO, resulting in the formation of a stable complex that inhibits the enzyme's activity. This mechanism of action has been studied extensively, and it has been shown that N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine is a highly selective inhibitor of MAO, with minimal effects on other enzymes.
Biochemical and Physiological Effects
N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine has been shown to have a range of biochemical and physiological effects, including the inhibition of MAO activity, the modulation of neurotransmitter levels, and the induction of apoptosis in cancer cells. N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of cellular damage. In addition, N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine has several advantages for use in lab experiments, including its high selectivity for MAO, its irreversible inhibition of the enzyme, and its ability to form stable complexes with MAO. However, N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine also has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Direcciones Futuras
There are several potential future directions for research on N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine, including investigating its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's, exploring its effects on other enzymes and biological pathways, and optimizing its synthesis and purification methods to improve its yield and purity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine and its potential applications in various fields of research.
Conclusion
In conclusion, N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine, or N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine, is a chemical compound that has gained significant attention in scientific research due to its unique properties. N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of chemistry and biology. The synthesis method of N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine involves the reaction of N-methylbenzylamine with benzyl chloride in the presence of an acid catalyst. N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine has several advantages for use in lab experiments, including its high selectivity for MAO, its irreversible inhibition of the enzyme, and its ability to form stable complexes with MAO. However, further research is needed to fully understand the potential applications of N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine and its effects on various biological pathways.
Métodos De Síntesis
The synthesis of N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine involves the reaction of N-methylbenzylamine with benzyl chloride in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with methyl iodide to yield N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine. The yield of N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine can be improved by using excess amounts of the reactants and optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine has been used in various scientific research applications, including as a reagent in organic synthesis, as a tool to study the mechanism of action of certain enzymes, and as a potential therapeutic agent for the treatment of cancer. N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine has also been used to investigate its effects on the central nervous system and its potential as a neuroprotective agent.
Propiedades
Número CAS |
118762-02-0 |
|---|---|
Nombre del producto |
N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine |
Fórmula molecular |
C15H17N |
Peso molecular |
211.3 g/mol |
Nombre IUPAC |
N-methyl-1-(4-methylphenyl)-1-phenylmethanamine |
InChI |
InChI=1S/C15H17N/c1-12-8-10-14(11-9-12)15(16-2)13-6-4-3-5-7-13/h3-11,15-16H,1-2H3 |
Clave InChI |
OQMBBIMCXKNXGO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)NC |
SMILES canónico |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)NC |
Sinónimos |
N-Methyl-1-phenyl-1-(p-tolyl)MethanaMine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



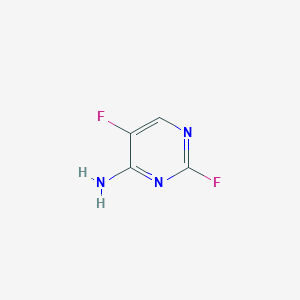
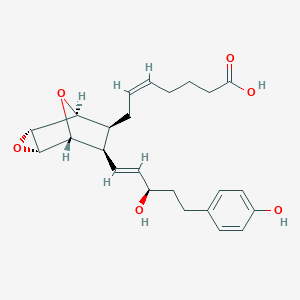
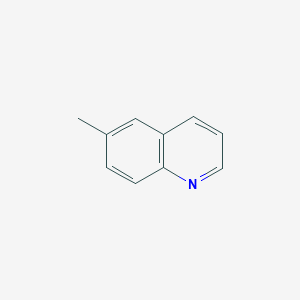
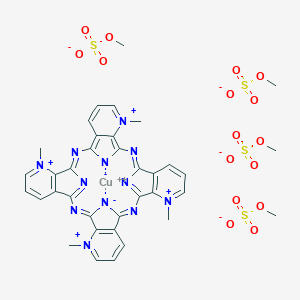
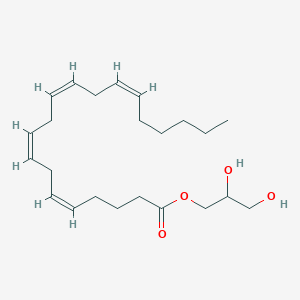
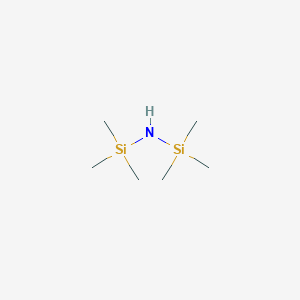
![(5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methyl](/img/structure/B44284.png)
![1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol](/img/structure/B44287.png)
![1-Propanone, 1-[4-(2-chloroethyl)phenyl]-](/img/structure/B44288.png)
![5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B44290.png)
